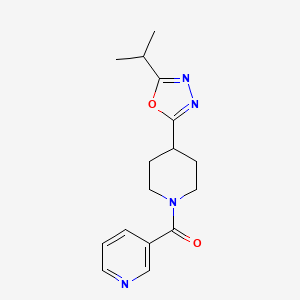

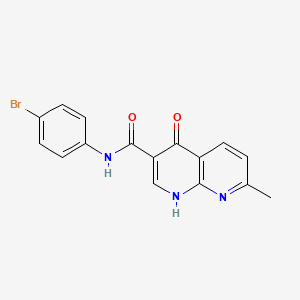

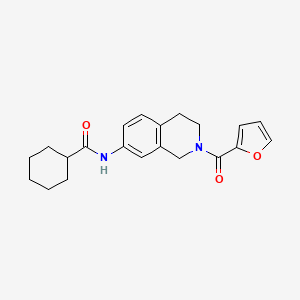

![molecular formula C10H10BrN3OS B2556021 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea CAS No. 1219911-97-3](/img/structure/B2556021.png)

1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Synthesis Analysis

While the specific synthesis process for “this compound” is not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzothiazole ring substituted with a bromine atom at the 4-position and an ethylurea group at the 1-position .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea and related compounds have been explored for their potential in synthesizing molecules with antimicrobial properties. For instance, a study involved the synthesis of linezolid-like molecules, where derivatives similar to this compound were evaluated for their antitubercular activities. The compounds exhibited good antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Başoğlu et al., 2012).

Anticonvulsant Properties

Research into the anticonvulsant properties of benzothiazole derivatives, including structures similar to this compound, has shown promising results. A series of such compounds were synthesized and evaluated using Maximal Electro Shock (MES) and PTZ-induced seizure models. Certain derivatives displayed significant activity against tonic and clonic seizures, suggesting their potential as anticonvulsant agents (Ugale et al., 2012).

Cyclization Reactions and Structural Analysis

The cyclization reactions of compounds structurally related to this compound have been studied to understand their regioselectivity, which is crucial in drug design. These studies involve detailed structural analysis using techniques like NMR spectroscopy and X-ray analysis, contributing to the development of potential drugs by confirming the structures of synthesized compounds (Perekhoda et al., 2017).

Azo Dye Synthesis

Compounds related to this compound have been used in the synthesis of azo dyes. The research involved reactions with thiourea and other derivatives to produce 4-trifluoromethylthiazoles, which were then applied in azo dye synthesis. The absorption maxima of the obtained dyes were discussed, indicating the applicability of such compounds in the dye industry (Tanaka et al., 1991).

Antiamoebic Activity and Cytotoxicity

The synthesis and evaluation of thiazole derivatives, similar to this compound, have shown significant antiamoebic activity with minimal cytotoxicity. These compounds, incorporating various alkyl chains, demonstrated promising amoebicidal properties, comparable to commercial antifungal agents, with potential as safe and effective antiamoebic agents (Shirai et al., 2013).

Mécanisme D'action

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have shown promising quorum-sensing inhibitory activities, which can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .

Biochemical Pathways

For instance, they can inhibit quorum sensing pathways in bacteria, which are used for cell-cell communication and coordinating behaviors such as biofilm formation and pathogenesis .

Result of Action

Thiazole derivatives have been reported to have various effects, such as inhibiting the growth of bacteria and showing promising quorum-sensing inhibitory activities .

Propriétés

IUPAC Name |

1-(4-bromo-1,3-benzothiazol-2-yl)-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3OS/c1-2-12-9(15)14-10-13-8-6(11)4-3-5-7(8)16-10/h3-5H,2H2,1H3,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYKCJOQVNZAJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NC2=C(S1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

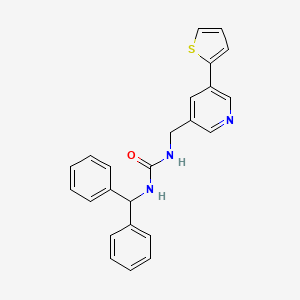

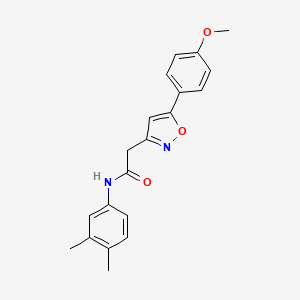

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2555942.png)

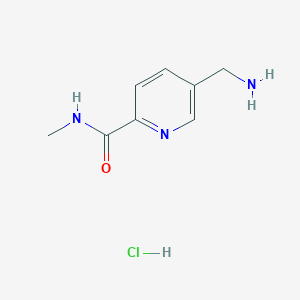

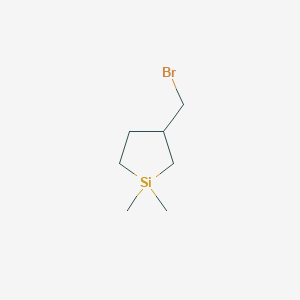

![N-(2-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2555945.png)

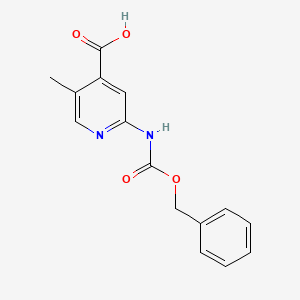

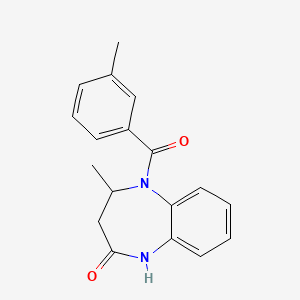

![2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2555951.png)

![5-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2555956.png)

![4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2555958.png)